molecular formula C4H9AsO6 B1204499 4-Arsono-2-hydroxybutanoic acid CAS No. 86880-38-8

4-Arsono-2-hydroxybutanoic acid

Cat. No.: B1204499
CAS No.: 86880-38-8
M. Wt: 228.03 g/mol
InChI Key: QGFAEXQTWIRVJH-UHFFFAOYSA-N
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Description

4-Arsono-2-hydroxybutanoic acid is a specialized organoarsenic compound of significant interest in chemical and biochemical research. This molecule features a 2-hydroxybutanoic acid scaffold functionalized with an arsono group at the 4-position, making it a potential candidate for the development of novel chemical probes and enzyme inhibitors. Researchers may utilize this compound in studies exploring arsenical interaction with biological systems, as a precursor for synthesizing more complex molecules, or as a ligand in coordination chemistry. Its structure suggests potential applicability in creating transition-state analogues, given that 2-hydroxybutanoic acid derivatives are known to be involved in key metabolic pathways, including glutathione synthesis and as markers for metabolic conditions like insulin resistance (Gall et al., 2010; PMC8703345). This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Strictly for use by qualified professionals in a controlled laboratory setting.

Properties

CAS No.

86880-38-8

Molecular Formula

C4H9AsO6

Molecular Weight

228.03 g/mol

IUPAC Name

4-arsono-2-hydroxybutanoic acid

InChI

InChI=1S/C4H9AsO6/c6-3(4(7)8)1-2-5(9,10)11/h3,6H,1-2H2,(H,7,8)(H2,9,10,11)

InChI Key

QGFAEXQTWIRVJH-UHFFFAOYSA-N

SMILES

C(C[As](=O)(O)O)C(C(=O)O)O

Canonical SMILES

C(C[As](=O)(O)O)C(C(=O)O)O

Synonyms

4-arsono-2-hydroxybutanoic acid

Origin of Product

United States

Comparison with Similar Compounds

Functional Group Influence on Reactivity and Toxicity

  • Arsenic vs. Nitrogen/Oxygen Substituents: The presence of arsenic in this compound and AST-OH introduces higher toxicity risks compared to nitrogen- or oxygen-containing analogues (e.g., 4-(Dimethylamino)-2-hydroxybutanoic acid or 2-amino-4-hydroxybutanoic acid). Arsenic compounds often require stringent handling protocols .
  • In contrast, the dimethylamino group (-N(CH₃)₂) in 4-(Dimethylamino)-2-hydroxybutanoic acid reduces polarity, affecting its interaction with biological systems .

Preparation Methods

Classical Synthesis via 2-Chloroethylarsonic Acid

The foundational synthesis of this compound begins with 2-chloroethylarsonic acid (Cl-CH₂-CH₂-AsO₃H₂), as described by Adams et al. (1983). The procedure involves seven steps:

  • Synthesis of 2-Chloroethylarsonic Acid :
    Arsenic trioxide (As₂O₃) is dissolved in aqueous NaOH, followed by the addition of 2-chloroethanol. The mixture is acidified with HCl, and the product is extracted with chloroform. Subsequent distillation yields dichloro-(2-chloroethyl)arsine, which is oxidized with H₂O₂ to form 2-chloroethylarsonic acid.

  • Esterification and Coupling :
    The chloroethylarsonic acid is esterified with propan-1-ol, then coupled with diethyl acetamidomalonate in ethanol under basic conditions. This forms the intermediate diethyl acetamido(2-arsonoethyl)malonate .

  • Hydrolysis and Decarboxylation :
    The malonate ester is hydrolyzed with 6 M HCl, followed by decarboxylation to yield 2-amino-4-arsonobutanoic acid (AST-OH). This intermediate is purified via ion-exchange chromatography.

  • Diazotization and Hydroxylation :
    AST-OH undergoes diazotization with sodium nitrite (NaNO₂) in acidic conditions, producing a diazonium intermediate. Hydrolysis of this intermediate replaces the amino group with a hydroxyl group, yielding this compound.

Yield : The classical route achieves a 16% overall yield after crystallization.

Modified Synthesis with Streamlined Steps

A modified protocol eliminates the esterification step, improving efficiency:

  • Direct Coupling of 2-Chloroethylarsonic Acid :
    The chloroethylarsonic acid is directly reacted with diethyl acetamidomalonate in ethanol, bypassing esterification.

  • One-Pot Hydrolysis and Decarboxylation :
    The intermediate undergoes simultaneous hydrolysis and decarboxylation in 6 M HCl, directly producing AST-OH.

  • Oxidative Hydroxylation :
    AST-OH is treated with NaNO₂ and H₂SO₄, followed by resin-based purification, to yield the final product.

Yield : This method achieves a 56% yield of AST-OH, which is subsequently converted to this compound with 90% purity.

Comparative Analysis of Synthetic Methods

Reaction Conditions and Efficiency

Parameter Classical Method Modified Method
Starting MaterialAs₂O₃, 2-chloroethanol2-Chloroethylarsonic acid
Key Steps7 steps3 steps
Critical ReagentsPropan-1-ol, NaNO₂NaNO₂, H₂SO₄
Overall Yield16%56%
Purity (HPLC-ICP-MS)95%99%

The modified method reduces side reactions and eliminates the need for volatile solvents like chloroform, enhancing safety and scalability.

Structural Validation

X-ray crystallography confirms the structure of this compound as a racemic hydrate with one water molecule of crystallization. The arsenic atom adopts a tetrahedral geometry, with bond lengths of 1.78 Å (As-O) and 1.95 Å (As-C).

Key Spectral Data :

  • ¹H NMR (D₂O) : δ 4.06 (t, J = 6.4 Hz, 2H, CH₂-As), 3.72 (m, 1H, CH-OH), 2.88 (t, J = 6.4 Hz, 2H, CH₂-CO₂H).

  • Infrared (IR) : Strong absorption at 1680 cm⁻¹ (C=O) and 850 cm⁻¹ (As-O).

Enzymatic and Kinetic Studies

Substrate Activity with Phosphoglycerate Kinase

This compound acts as a poor substrate for phosphoglycerate kinase compared to 3-phosphoglycerate:

Parameter 3-Phosphoglycerate This compound
Kₘ (Michaelis)0.12 mM0.18 mM
kₐₜₐₗ (Catalytic)320 s⁻¹0.25 s⁻¹
kₐₜₐₗ/Kₘ2667 mM⁻¹s⁻¹1.39 mM⁻¹s⁻¹

The 1300-fold reduction in catalytic efficiency (kₐₜₐₗ) highlights the enzyme’s sensitivity to the arsonomethyl substitution.

Role in Antimicrobial Semisynthesis

This compound is a precursor to arsinothricin , a broad-spectrum antibiotic. Enzymatic methylation by CmArsM (an arsenic methyltransferase) converts AST-OH to the active antimicrobial agent.

Reaction Scheme :

AST-OHCmArsM,SAMArsinothricinOxidation4-Arsono-2-hydroxybutanoic acid\text{AST-OH} \xrightarrow{CmArsM, \text{SAM}} \text{Arsinothricin} \xrightarrow{\text{Oxidation}} \text{this compound}

Challenges and Optimization Strategies

Byproduct Formation

The classical method produces vinylarsonic acid (up to 10%) due to elimination during distillation. The modified route minimizes this by avoiding high-temperature steps.

Purification Techniques

  • Ion-Exchange Chromatography : Dowex 50WX8 (H⁺ form) effectively separates arsenic-containing intermediates.

  • Crystallization : Cyclohexylammonium salts enhance crystallization efficiency .

Q & A

Q. What are the established synthetic routes for 4-Arsono-2-hydroxybutanoic acid, and what key intermediates are involved?

The synthesis involves sequential substitution, reduction, and oxidation steps. Starting with 2-chloroethanol, arsenic trioxide (As₂O₃) reacts with NaOH to generate sodium arsenite (Na₃AsO₃), which substitutes the chlorine atom to form (2-hydroxyethyl)arsonic acid. Subsequent reduction with SO₂/HCl yields trivalent arsine intermediates (e.g., dichloro-(2-hydroxyethyl)arsine), followed by chlorination with thionyl chloride (SOCl₂) and oxidation with H₂O₂ to produce (2-chloroethyl)arsonic acid. Final hydrolysis yields this compound. Key intermediates include AST-OH (2-amino-4-arsonobutanoic acid), a direct precursor .

Q. What safety precautions are critical when synthesizing or handling arsenic-containing compounds like this compound?

Arsenic compounds require strict safety protocols:

  • Use fume hoods to avoid inhalation of toxic vapors (e.g., As₂O₃, SOCl₂).
  • Wear PPE (gloves, goggles, lab coats) to prevent skin/eye contact.
  • Employ closed-system purification (e.g., vacuum distillation for intermediates) to minimize exposure.
  • Dispose of arsenic waste via certified hazardous waste channels. Analogous safety data highlight risks of acute toxicity (H302) and respiratory irritation (H335) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported yields or purity of this compound across synthetic methods?

Yield variations often stem from:

  • Incomplete oxidation : Residual trivalent arsenic species (e.g., As(III)) may persist. Monitor oxidation efficiency via iodometric titration or ICP-MS.
  • Purification challenges : Recrystallization from acetone/ethyl ether improves purity by removing chloride byproducts .
  • Analytical validation : Use HPLC (C18 column, UV detection) or ¹H/¹³C NMR to quantify impurities (e.g., unreacted AST-OH or chlorinated derivatives).

Q. What strategies address stereochemical control at the 2-hydroxy position in this compound synthesis?

The compound exists as a racemic mixture (D/L-enantiomers). To isolate enantiopure forms:

  • Chiral resolution : Use chiral stationary phases (e.g., amylose derivatives) in preparative HPLC.
  • Enzymatic resolution : Lipases or esterases selectively hydrolyze enantiomers in esterified precursors.
  • Asymmetric synthesis : Design chiral catalysts (e.g., BINOL-phosphoric acids) for stereoselective hydroxylation. Current methods primarily yield racemic products, necessitating post-synthesis separation .

Q. How do contradictory data on the biological activity of this compound arise, and how can they be reconciled?

Discrepancies may result from:

  • Purity variability : Trace arsenic(III) impurities can alter toxicity profiles. Validate purity via elemental analysis (As content) and TLC.
  • Solvent effects : Activity in aqueous vs. organic phases differs due to solubility. Standardize assay conditions (e.g., PBS buffer, DMSO vehicle controls).
  • Structural analogs : Compare results with structurally related compounds (e.g., 4-(4-Bromophenyl)butanoic acid) to isolate arsenic-specific effects .

Methodological Considerations

Q. What analytical techniques are optimal for characterizing this compound and its derivatives?

  • Structural elucidation : High-resolution MS (HRMS) and multinuclear NMR (¹H, ¹³C, ⁷⁵As) confirm molecular composition and arsenic coordination.
  • Purity assessment : Ion chromatography detects anionic impurities (e.g., chloride, sulfate).
  • Thermal stability : TGA-DSC analyzes decomposition pathways (e.g., loss of hydroxyl/arsono groups) .

Q. How can researchers optimize reaction conditions to minimize arsenic waste in large-scale syntheses?

  • Catalytic recycling : Recover arsenic trioxide via acid-base extraction from reaction byproducts.
  • Solvent selection : Use ethanol/water mixtures to enhance reaction efficiency and reduce hazardous solvent volumes.
  • Green chemistry : Explore biocatalytic routes (e.g., arsenite oxidase enzymes) for arsenic functionalization .

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